ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate
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Overview
Description
Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate is an organic compound with the molecular formula C13H14F2O3. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl ester group through a propenoate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A potent enzyme inhibitor with a difluoromethoxy group.
Pantoprazole: A proton pump inhibitor containing a similar fluorinated moiety.
Other Fluorinated Compounds: Various antimicrobial and anti-HIV agents also feature difluoromethoxy groups.
Uniqueness
Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-3-17-12(16)9(2)8-10-6-4-5-7-11(10)18-13(14)15/h4-8,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGFUZGYVNJANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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